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molecular formula C7H8O3S B8578176 Methyl 5-(hydroxymethyl)thiophene-3-carboxylate

Methyl 5-(hydroxymethyl)thiophene-3-carboxylate

Cat. No. B8578176
M. Wt: 172.20 g/mol
InChI Key: CWXHYNWAHPPMJH-UHFFFAOYSA-N
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Patent
US08680120B2

Procedure details

To a solution of methyl 5-formylthiophene-3-carboxylate (500 mg) in ethanol (5.9 mL) was added sodium borohydride (55.6 mg) at room temperature in small portions, and the mixture was stirred for one hour. The reaction mixture was concentrated under reduced pressure. A saturated aqueous sodium hydrogen carbonate solution was added to the residue and this resulting mixture was extracted with ethyl acetate. The aqueous layer was extracted once again with ethyl acetate. The combined organic layers were dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluting solvent: ethyl acetate-hexane) to obtain the title compound (403 mg).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
55.6 mg
Type
reactant
Reaction Step One
Quantity
5.9 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[S:7][CH:6]=[C:5]([C:8]([O:10][CH3:11])=[O:9])[CH:4]=1)=[O:2].[BH4-].[Na+]>C(O)C>[OH:2][CH2:1][C:3]1[S:7][CH:6]=[C:5]([C:8]([O:10][CH3:11])=[O:9])[CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
C(=O)C1=CC(=CS1)C(=O)OC
Name
Quantity
55.6 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
5.9 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
A saturated aqueous sodium hydrogen carbonate solution was added to the residue
EXTRACTION
Type
EXTRACTION
Details
this resulting mixture was extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted once again with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (eluting solvent: ethyl acetate-hexane)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OCC1=CC(=CS1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 403 mg
YIELD: CALCULATEDPERCENTYIELD 79.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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